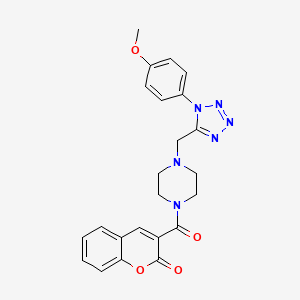

3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one

Description

This compound integrates three pharmacologically relevant motifs: a coumarin (2H-chromen-2-one) core, a piperazine-carboxyl linker, and a tetrazole-methyl-aryl substituent (4-methoxyphenyl group). The coumarin scaffold is known for its antioxidant, antimicrobial, and kinase-modulating properties . The piperazine fragment enhances solubility and facilitates interactions with biological targets, such as neurotransmitter receptors or enzymes . The tetrazole group, a bioisostere for carboxylic acids, improves metabolic stability and binding affinity .

Properties

IUPAC Name |

3-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazine-1-carbonyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O4/c1-32-18-8-6-17(7-9-18)29-21(24-25-26-29)15-27-10-12-28(13-11-27)22(30)19-14-16-4-2-3-5-20(16)33-23(19)31/h2-9,14H,10-13,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSOFIPHNQXYKHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. Each functional group is carefully introduced through selective reactions. For example, the chromen-2-one core can be constructed through cyclization reactions, followed by piperazine attachment and further modification to introduce the tetrazole and methoxyphenyl moieties. Detailed conditions include controlled temperature, use of specific catalysts, and stepwise addition of reactants to ensure high yield and purity.

Industrial Production Methods: On an industrial scale, the production leverages optimized conditions to maximize efficiency. High-pressure reactors, automated control of reaction parameters, and continuous synthesis methods are employed to scale up from laboratory synthesis to large-scale production while maintaining consistency in product quality.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation to form various oxidized derivatives.

Reduction: Reduction reactions can modify specific functional groups like the nitro or carbonyl groups present in the structure.

Substitution: Nucleophilic or electrophilic substitution reactions are common, especially involving the piperazine and tetrazole moieties.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Typical reagents involve halogenating agents for electrophilic substitution or strong nucleophiles for nucleophilic substitution.

Major Products: The reaction products vary based on the type and conditions of the reaction, typically yielding hydroxylated, deoxygenated, or substituted derivatives that retain the core structure of the original molecule.

Scientific Research Applications

Chemistry:

Catalysis: It serves as a catalyst or a catalyst precursor in various organic reactions.

Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

Biology:

Biological Probes: Used in biochemical studies to probe cellular functions and mechanisms.

Enzyme Inhibitors: Acts as a potent inhibitor of specific enzymes involved in metabolic pathways.

Medicine:

Pharmacology: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

Drug Design: A lead compound in the design and synthesis of novel pharmaceuticals with improved efficacy and reduced side effects.

Industry:

Material Science: Utilized in the development of advanced materials with specific properties.

Agriculture: Employed in the synthesis of agrochemicals for enhanced crop protection and growth.

Mechanism of Action

The compound interacts with various molecular targets, including enzymes and receptors. The tetrazole moiety may bind to active sites of enzymes, inhibiting their function. The piperazine and chromen-2-one structures allow for interaction with receptors, modulating biological pathways involved in inflammation, cell proliferation, and microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Coumarin-Piperazine Hybrids

The compound shares key features with chromone/piperazine derivatives synthesized in and . For example:

- 3(5)-(2-Hydroxyaryl)-5(3)-substituted pyrazoles (): These lack the tetrazole group but retain the coumarin core. Substitutions at C-2 (e.g., polyfluoroalkyl, arylpyrazolyl) correlate with antimicrobial activity (MIC values: 2–16 µg/mL against S. aureus and C. albicans) .

- 4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (): Replaces coumarin with a pyrazole-carboxylate but retains the piperazine linker. Such compounds show improved blood-brain barrier penetration due to the trifluoromethyl group .

Piperazine-Tetrazole Hybrids

The tetrazole-piperazine motif is critical for target engagement. Comparable compounds include:

- 1-{1-(4-Fluorobenzyl)-1H-tetrazol-5-ylmethyl}-4-methylpiperazine (): Features a fluorobenzyl-tetrazole group linked to piperazine. This scaffold is associated with serotonin receptor antagonism (Ki: <50 nM for 5-HT2A) .

- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone derivatives (): These exhibit tyrosine kinase inhibition (IC50: 10–100 nM) via the fluorobenzyl group, which mimics ATP-binding motifs .

Tetrazole-Containing Bioactive Compounds

The tetrazole moiety in the target compound parallels structures in :

- 5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (): Demonstrates moderate antifungal activity (IC50: 25 µM) and a melting point of 173°C, indicating higher crystallinity than coumarin derivatives .

Physicochemical and Pharmacokinetic Comparisons

Biological Activity

The compound 3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that incorporates multiple functional groups, including a tetrazole ring, a methoxyphenyl group, and a chromenone structure. This combination of moieties suggests potential for diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be depicted as follows:

- Tetrazole Ring : Known for its bioactivity, the tetrazole moiety can mimic carboxylic acids, allowing for interactions with various biological targets.

- Methoxyphenyl Group : This group may enhance lipophilicity and binding affinity to target proteins.

- Chromone Structure : Chromones are known for their antioxidant and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds featuring the tetrazole structure exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been shown to inhibit bacterial growth effectively. The presence of the methoxy group in the phenyl ring enhances this activity by increasing the compound's hydrophobicity, which facilitates membrane penetration.

Anticancer Properties

Studies have highlighted the anticancer potential of similar compounds. For example, chromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific signaling pathways.

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |

| Compound B | HeLa (cervical cancer) | 8.3 | Cell cycle arrest |

| This Compound | Jurkat (T-cell leukemia) | 10.0 | Caspase activation |

Anti-inflammatory Effects

The chromone moiety is recognized for its anti-inflammatory properties. Compounds similar to this one have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The anti-inflammatory action is likely mediated through the inhibition of NF-kB signaling pathways.

The proposed mechanism of action for this compound involves:

- Binding to Enzymes/Receptors : The tetrazole ring can mimic carboxylate groups, facilitating binding to enzymes or receptors involved in inflammation or cancer progression.

- Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial membrane potential.

- Inhibition of Signal Transduction Pathways : Particularly those related to inflammation and cell proliferation.

Case Studies

Recent studies have explored various derivatives based on this compound structure:

- Study on Anticancer Activity : A derivative with a similar piperazine linkage was tested against breast cancer cells, showing promising results with an IC50 value significantly lower than standard chemotherapeutics.

- Antimicrobial Evaluation : A series of tetrazole-containing compounds were screened against Gram-positive and Gram-negative bacteria, where some derivatives exhibited MIC values comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carbonyl)-2H-chromen-2-one?

- Methodology : The synthesis typically involves multi-step reactions. Key steps include:

Chromen-2-one core preparation : Start with condensation of salicylaldehyde derivatives and β-ketoesters under acidic conditions.

Piperazine-carbonyl linkage : Couple the chromen-2-one core with a piperazine derivative using carbodiimide-based coupling agents (e.g., EDC or DCC) .

Tetrazole functionalization : Introduce the 4-methoxyphenyltetrazole moiety via nucleophilic substitution or click chemistry. For example, use PEG-400 as a solvent and Bleaching Earth Clay (pH 12.5) as a catalyst at 70–80°C .

- Optimization : Monitor reaction progress via TLC and optimize yields by adjusting solvent polarity (e.g., DCM/H2O mixtures) and catalyst loading .

Q. How can spectroscopic techniques (IR, NMR) confirm the structural integrity of this compound?

- IR Analysis :

- Expect peaks at ~1700 cm<sup>−1</sup> (C=O stretch of chromen-2-one and piperazine-carbonyl) and ~1600 cm<sup>−1</sup> (tetrazole ring vibrations) .

- <sup>1</sup>H NMR :

- δ 6.8–7.5 ppm : Aromatic protons from chromen-2-one and 4-methoxyphenyl groups.

- δ 3.7–4.2 ppm : Piperazine-CH2 and tetrazole-CH2 signals.

- δ 3.8 ppm (singlet) : Methoxy group .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the tetrazole or piperazine) impact biological activity?

- SAR Insights :

- 4-Methoxyphenyl group : Enhances lipophilicity and receptor binding affinity. Replacement with electron-withdrawing groups (e.g., Cl) reduces activity in serotonin receptor assays .

- Piperazine flexibility : Rigidifying the piperazine ring (e.g., via methylation) decreases anticonvulsant efficacy but improves metabolic stability .

- Experimental Design :

- Synthesize analogs (e.g., 4-chlorophenyl or 4-fluorophenyl variants) and compare bioactivity using in vitro assays (e.g., IC50 in cancer cell lines) .

Q. How can conflicting bioactivity data (e.g., varying IC50 values across studies) be resolved?

- Root Causes :

- Assay conditions : Variability in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time.

- Compound purity : Impurities >95% (HPLC-grade) required for reproducibility .

- Resolution Strategy :

- Standardize protocols (e.g., NIH/NCATS guidelines) and validate results with orthogonal assays (e.g., SPR binding vs. cell viability) .

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., tetrazole cyclization) to reduce reaction times by 40–60% .

- Characterization : Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in stereochemistry .

- Biological Testing : Include positive controls (e.g., doxorubicin for anticancer assays) and validate results across ≥3 independent replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.